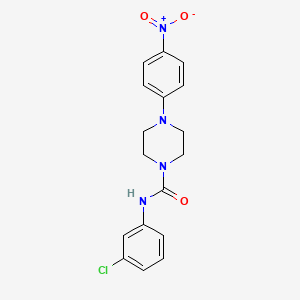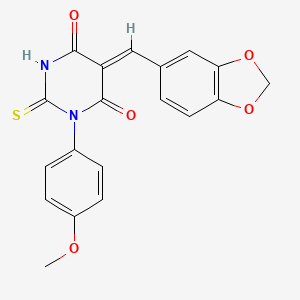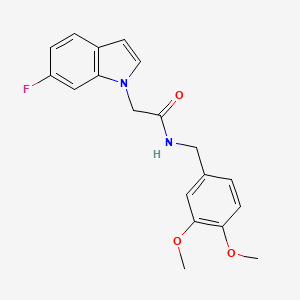![molecular formula C27H23BrN2O2 B4886819 4-[(benzylamino)carbonyl]-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide CAS No. 5864-98-2](/img/structure/B4886819.png)
4-[(benzylamino)carbonyl]-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(benzylamino)carbonyl]-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide, commonly known as BOC-2-Pyridylalanine, is a chemical compound that is widely used in scientific research. This compound is an amino acid derivative that has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of BOC-2-Pyridylalanine is not well understood. However, it is believed that this compound acts as a competitive inhibitor of enzymes that contain the amino acid phenylalanine. BOC-2-Pyridylalanine is also believed to interact with proteins that contain the amino acid phenylalanine, which may affect their function.
Biochemical and Physiological Effects
BOC-2-Pyridylalanine has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes that contain the amino acid phenylalanine. BOC-2-Pyridylalanine has also been shown to interact with proteins that contain the amino acid phenylalanine, which may affect their function. Additionally, BOC-2-Pyridylalanine has been shown to have fluorescent properties, which make it useful in the study of protein-protein interactions and enzyme activity.
実験室実験の利点と制限
One of the main advantages of BOC-2-Pyridylalanine is that it is a versatile building block for the synthesis of peptides and proteins. This compound is particularly useful in the synthesis of peptides and proteins that contain the amino acid phenylalanine. Additionally, BOC-2-Pyridylalanine has fluorescent properties, which make it useful in the study of protein-protein interactions and enzyme activity.
One of the limitations of BOC-2-Pyridylalanine is that it is relatively expensive compared to other amino acid derivatives. Additionally, the synthesis of BOC-2-Pyridylalanine is relatively complex and requires several steps.
将来の方向性
There are several future directions for the research on BOC-2-Pyridylalanine. One area of research is the development of new synthetic methods for the preparation of BOC-2-Pyridylalanine and related compounds. Another area of research is the study of the mechanism of action of BOC-2-Pyridylalanine and its interactions with proteins that contain the amino acid phenylalanine. Additionally, BOC-2-Pyridylalanine may have potential applications in the development of new fluorescent probes for the study of protein-protein interactions and enzyme activity.
合成法
The synthesis of BOC-2-Pyridylalanine involves several steps. The first step involves the protection of the amino group of L-phenylalanine with a BOC (tert-butyloxycarbonyl) group. The second step involves the coupling of the protected amino acid with 2-pyridinecarboxaldehyde to form the Schiff base. The third step involves the reduction of the Schiff base to form the corresponding amine. The final step involves the deprotection of the BOC group to yield BOC-2-Pyridylalanine.
科学的研究の応用
BOC-2-Pyridylalanine is widely used in scientific research as a building block for the synthesis of peptides and proteins. This compound is particularly useful in the synthesis of peptides and proteins that contain the amino acid phenylalanine. BOC-2-Pyridylalanine is also used in the synthesis of fluorescent probes, which are used to study protein-protein interactions and enzyme activity.
特性
IUPAC Name |
N-benzyl-1-[2-oxo-2-(4-phenylphenyl)ethyl]pyridin-1-ium-4-carboxamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2.BrH/c30-26(24-13-11-23(12-14-24)22-9-5-2-6-10-22)20-29-17-15-25(16-18-29)27(31)28-19-21-7-3-1-4-8-21;/h1-18H,19-20H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYOHTHIFFSTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=[N+](C=C2)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386824 |
Source


|
| Record name | STK027926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide | |
CAS RN |
5864-98-2 |
Source


|
| Record name | STK027926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate](/img/structure/B4886736.png)
![2,4-difluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4886745.png)

![N-(3-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4886750.png)

![10-(diphenylmethylene)-4-(4-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4886764.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4886793.png)
![2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4886795.png)

![{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}formamide](/img/structure/B4886800.png)
![ethyl 4-({[(3-phenylpropyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4886814.png)
![N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4886827.png)
